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Introduction
HG-9-91-01 is a potent, ATP-competitive small molecule inhibitor of the Salt-Inducible Kinase

(SIK) family of serine/threonine kinases, which includes SIK1, SIK2, and SIK3.[1][2][3] These

kinases are members of the AMP-activated protein kinase (AMPK) family and play crucial roles

in regulating various physiological processes, including macrophage polarization,

gluconeogenesis, and lipogenesis, primarily through the phosphorylation and subsequent

cytoplasmic sequestration of CREB-regulated transcription coactivators (CRTCs).[3][4][5] By

inhibiting SIKs, HG-9-91-01 prevents the phosphorylation of CRTCs, allowing their

translocation to the nucleus where they co-activate CREB-dependent gene transcription. This

mechanism of action has generated significant interest in HG-9-91-01 as a tool compound for

studying SIK signaling and as a potential therapeutic agent for inflammatory diseases and

metabolic disorders. This technical guide provides an in-depth overview of the target selectivity

profile of HG-9-91-01, detailed experimental protocols for assessing its activity, and

visualizations of its mechanism of action.

Target Selectivity Profile
HG-9-91-01 exhibits high potency against all three SIK isoforms, with IC50 values in the low

nanomolar range.[1][6][7] Its selectivity has been assessed against a panel of other kinases,

revealing a degree of off-target activity, particularly against kinases possessing a threonine

residue at the gatekeeper position.
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Primary Targets: Salt-Inducible Kinases (SIKs)
The inhibitory potency of HG-9-91-01 against the three SIK isoforms is summarized in the table

below.

Target IC50 (nM) Assay Type

SIK1 0.92 Cell-free

SIK2 6.6 Cell-free

SIK3 9.6 Cell-free

Data sourced from multiple

references.[1][2][6]

Off-Target Selectivity
While highly potent against SIKs, HG-9-91-01 has been shown to inhibit other kinases.[8] It is

notably selective against other members of the AMPK-related kinase subfamily.[3] The table

below summarizes the known off-target activities of HG-9-91-01. Quantitative IC50 values for

some noted off-targets are not readily available in public literature; however, qualitative

descriptions of inhibition have been reported.

Target IC50 (nM) Assay Type

NUAK2 145 In vitro kinase assay

AMPK 4500 Cell-free assay

Src family (Src, Lck, Yes) Not Reported -

BTK Not Reported -

FGFRs Not Reported -

Ephrin receptors Not Reported -

Data sourced from multiple

references.[1][8]
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Mechanism of Action: SIK Signaling Pathway
HG-9-91-01 functions by competitively binding to the ATP-binding pocket of SIKs.[1] This

prevents the SIK-mediated phosphorylation of CRTCs. In their unphosphorylated state, CRTCs

can translocate from the cytoplasm to the nucleus, where they bind to and co-activate the

transcription factor CREB, leading to the expression of CREB-target genes.
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Caption: SIK inhibition by HG-9-91-01 leads to CRTC dephosphorylation and nuclear

translocation.

Experimental Protocols
The following provides a detailed methodology for a typical in-vitro kinase inhibition assay to

determine the IC50 value of HG-9-91-01. This protocol is based on the principles of the ADP-

Glo™ Kinase Assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
1. Objective: To determine the concentration of HG-9-91-01 required to inhibit 50% of the

activity of a target kinase (e.g., SIK1, SIK2, SIK3).

2. Materials:

Recombinant human kinase (e.g., SIK1, SIK2, or SIK3)

Kinase-specific peptide substrate

HG-9-91-01

ATP

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 96-well or 384-well plates

Multichannel pipettes

Plate reader capable of measuring luminescence

3. Experimental Workflow:
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Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.
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4. Detailed Procedure:

Reagent Preparation:

Prepare a stock solution of HG-9-91-01 in 100% DMSO.

Prepare the kinase reaction buffer.

Prepare working solutions of the kinase and substrate in the reaction buffer.

Prepare a working solution of ATP in the reaction buffer. The final ATP concentration in the

assay should be at or near the Km for the specific kinase.

Assay Protocol:

Perform serial dilutions of the HG-9-91-01 stock solution in kinase reaction buffer. Include

a DMSO-only control (vehicle control).

Add the diluted HG-9-91-01 or vehicle control to the wells of the assay plate.

Add the kinase and substrate mixture to each well.

Initiate the kinase reaction by adding the ATP solution to each well. The final reaction

volume is typically 5-25 µL.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Stop the kinase reaction by adding a volume of ADP-Glo™ Reagent equal to the reaction

volume.

Incubate the plate at room temperature for 40 minutes to ensure complete ATP depletion.

Add a volume of Kinase Detection Reagent equal to twice the initial reaction volume. This

reagent converts the ADP generated by the kinase reaction into ATP and provides the

luciferase/luciferin for the detection reaction.

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal

to stabilize.
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Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus to the

kinase activity.

Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a no-

kinase control as 0% activity.

Plot the normalized kinase activity as a function of the logarithm of the HG-9-91-01
concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion
HG-9-91-01 is a highly potent inhibitor of the SIK family of kinases. Its selectivity profile

indicates some off-target activity, particularly against kinases with a threonine gatekeeper

residue. Researchers utilizing HG-9-91-01 as a chemical probe should be mindful of these

potential off-target effects and consider using appropriate controls to ensure the observed

phenotypes are attributable to SIK inhibition. The provided experimental protocol offers a

robust method for quantifying the inhibitory activity of HG-9-91-01 and similar compounds.

Further characterization of its kinome-wide selectivity will be beneficial for its continued use in

both basic research and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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